molecular formula C17H18N4O3 B499419 (3-METHOXY-4-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHANOL CAS No. 775294-88-7

(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHANOL

Cat. No.: B499419
CAS No.: 775294-88-7
M. Wt: 326.35g/mol
InChI Key: XOPQIUGJDJNZCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHANOL is a complex organic compound that features a methoxy group, a tetrazole ring, and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-METHOXY-4-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHANOL typically involves multiple steps. One common route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methylphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Coupling Reaction: The final step involves coupling the tetrazole derivative with 3-methoxy-4-hydroxybenzyl alcohol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHANOL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHANOL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-METHOXY-4-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHANOL involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-methoxy-4-hydroxyphenyl)methanol: Similar structure but lacks the tetrazole ring.

    (4-methoxyphenyl)methanol: Similar structure but lacks the tetrazole ring and the additional methoxy group.

    (4-methylphenyl)methanol: Similar structure but lacks the methoxy group and the tetrazole ring.

Uniqueness

The presence of the tetrazole ring in (3-METHOXY-4-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHANOL distinguishes it from other similar compounds. This unique feature imparts specific biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

CAS No.

775294-88-7

Molecular Formula

C17H18N4O3

Molecular Weight

326.35g/mol

IUPAC Name

[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methanol

InChI

InChI=1S/C17H18N4O3/c1-12-3-6-14(7-4-12)21-17(18-19-20-21)11-24-15-8-5-13(10-22)9-16(15)23-2/h3-9,22H,10-11H2,1-2H3

InChI Key

XOPQIUGJDJNZCS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CO)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CO)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.